1,3,5-Trithiane-2,4,6-tricarboxylic acid

Description

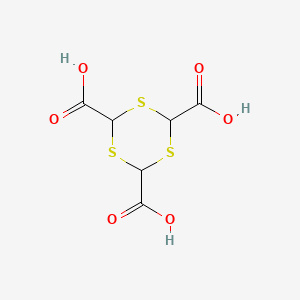

1,3,5-Trithiane-2,4,6-tricarboxylic acid is a sulfur-containing tricarboxylic acid featuring a six-membered trithiane ring (three sulfur atoms) with three carboxylic acid (-COOH) groups at the 2, 4, and 6 positions.

Properties

CAS No. |

68928-51-8 |

|---|---|

Molecular Formula |

C6H6O6S3 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1,3,5-trithiane-2,4,6-tricarboxylic acid |

InChI |

InChI=1S/C6H6O6S3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h4-6H,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

VZFJMKRFMNCZSK-UHFFFAOYSA-N |

Canonical SMILES |

C1(SC(SC(S1)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3,5-Trithiane-2,4,6-tricarboxylic acid typically involves the reaction of formaldehyde with hydrogen sulfide to form trithiane, which is then further reacted to introduce carboxylic acid groups.

Chemical Reactions Analysis

1,3,5-Trithiane-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioether groups to thiols.

Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,3,5-Trithiane-2,4,6-tricarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3,5-Trithiane-2,4,6-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Tricarboxylic Acids

Structural and Functional Comparisons

Key Structural Insights :

- Aromatic vs. Alicyclic Rings : BTC’s aromaticity enhances resonance stabilization, lowering pKa values compared to alicyclic analogs like cyclohexane derivatives .

- Heteroatom Influence : Triazine’s nitrogen atoms facilitate hydrogen bonding, while trithiane’s sulfur may impart redox activity or softer Lewis basicity .

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Key Findings :

- Acidity : BTC’s aromatic ring lowers pKa (~2.5–3.0) due to electron-withdrawing effects, whereas alicyclic derivatives (e.g., cyclohexane) have higher pKa (~4.0–4.5) .

- Thermal Stability : BTC-based MOFs exhibit high thermal stability (e.g., Zn(BTC) in gas separation membranes) , while sulfur-containing trithiane derivatives may decompose at lower temperatures due to weaker C–S bonds.

Benzene-1,3,5-tricarboxylic Acid (BTC) :

- MOF Synthesis : Zn(BTC) forms porous frameworks with high CO₂/CH₄ selectivity (38% improvement over porous alumina) .

- Proton Transfer : Used in crystal engineering to form hydrogen-bonded networks with benzimidazoles .

1,3,5-Triazine-2,4,6-tricarboxylic Acid :

- Pharmaceutical Relevance : Benzimidazole derivatives (structurally related) are key in antiviral and antihistamine drugs .

This compound :

- Potential Applications: Sulfur’s redox activity could enable catalytic or photocatalytic uses, though experimental data remains sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.